molecular formula C16H14BrN5O2 B6126211 N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6126211
M. Wt: 388.22 g/mol
InChI Key: IFAXCRVKGLEHPA-UHFFFAOYSA-N
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Description

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, while pyrazole derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties .

Properties

IUPAC Name

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O2/c1-3-6-22-13-5-4-10(17)8-11(13)14(16(22)24)20-21-15(23)12-7-9(2)18-19-12/h3-5,7-8,24H,1,6H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAXCRVKGLEHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The indole moiety can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The pyrazole moiety can be synthesized through the reaction of hydrazines with 1,3-diketones .

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various substituted indole and pyrazole derivatives, which can have enhanced biological activities or different pharmacological profiles .

Scientific Research Applications

N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-2-hydroxy-1-prop-2-enylindol-3-yl)imino-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the pyrazole moiety can enhance binding affinity and specificity. This dual interaction can modulate signaling pathways and biochemical processes, leading to its observed biological effects .

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